

Undecanedinitrile: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: **Undecanedinitrile**

Cat. No.: **B1584896**

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Introduction

Undecanedinitrile, also known as 1,9-dicyanononane, is a linear aliphatic dinitrile featuring a nine-carbon chain capped at both ends by nitrile functional groups. This bifunctionality makes it a valuable intermediate in organic synthesis, particularly in the fields of polymer chemistry and as a precursor for various pharmaceuticals and specialty chemicals. The presence of two cyano groups allows for the synthesis of molecules with extended carbon chains and the introduction of amine or carboxylic acid functionalities at both ends of the molecule. This guide provides an in-depth overview of the physical and chemical properties of **undecanedinitrile**, along with experimental protocols and safety considerations, to support its application in research and development.

Physicochemical Properties

Undecanedinitrile is a colorless to almost colorless, clear liquid at room temperature.^{[1][2]} Its physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₈ N ₂	[2][3][4]
Molecular Weight	178.28 g/mol	[2]
CAS Number	71172-36-6	[2][3][4]
Appearance	Colorless to almost colorless clear liquid	[1][2]
Boiling Point	190 °C at 7 mmHg	[1]
Density	~0.91 g/cm ³	[1]
Refractive Index	1.4480 to 1.4510	[1]
Solubility	Low solubility in water; soluble in organic solvents like ethanol and acetone.	[3]

Molecular Structure

The structure of **undecanedinitrile** consists of a nonane (nine-carbon) aliphatic chain with nitrile groups attached to carbons 1 and 9.

Caption: Molecular structure of **undecanedinitrile** (1,9-dicyanononane).

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the identification and characterization of **undecanedinitrile**. While experimental spectra are not readily available in public databases, the following sections provide predicted data based on the known structure and typical spectroscopic behavior of aliphatic nitriles.

Infrared (IR) Spectroscopy

The IR spectrum of **undecanedinitrile** is expected to show characteristic absorption bands for the nitrile and aliphatic C-H bonds.

- C≡N Stretch: A sharp, medium-intensity absorption band is predicted in the range of 2240-2260 cm^{-1} . This is a hallmark of the nitrile functional group.
- C-H Stretch (sp^3): Strong absorption bands are expected just below 3000 cm^{-1} , typically in the range of 2850-2960 cm^{-1} , corresponding to the stretching vibrations of the methylene (CH_2) groups in the aliphatic chain.
- CH_2 Bend: Bending vibrations for the methylene groups will appear around 1465 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Spectroscopy

The ^1H NMR spectrum of **undecanedinitrile** in a solvent like CDCl_3 is predicted to be relatively simple due to the symmetry of the molecule.

- α -Protons (adjacent to -CN): A triplet is expected around δ 2.3-2.5 ppm. These protons are deshielded by the electron-withdrawing effect of the nitrile group.
- β -Protons: A multiplet is predicted around δ 1.6-1.8 ppm.
- γ and other internal protons: A broad multiplet is expected in the region of δ 1.2-1.5 ppm, representing the overlapping signals of the remaining methylene protons in the aliphatic chain.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom.

- Nitrile Carbon (-C≡N): A signal is predicted in the downfield region, typically around δ 118-122 ppm.[\[5\]](#)
- α -Carbon (- $\text{CH}_2\text{-CN}$): A signal is expected around δ 17-20 ppm.
- Other Aliphatic Carbons: Several signals are predicted in the range of δ 25-32 ppm for the internal methylene carbons. Due to the symmetry, the number of signals will be less than the total number of carbons.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **undecanedinitrile** is expected to show fragmentation patterns characteristic of long-chain aliphatic dinitriles.

- Molecular Ion (M^+): The molecular ion peak at $m/z = 178$ may be weak or absent, which is common for long-chain nitriles.[\[6\]](#)
- $[M-1]^+$ Peak: A peak at $m/z = 177$, resulting from the loss of a hydrogen atom alpha to one of the nitrile groups, is likely to be observed.[\[6\]](#)
- McLafferty Rearrangement: A characteristic peak at $m/z = 41$ is expected due to the McLafferty rearrangement, although this is also a common fragment in hydrocarbons.[\[6\]](#)
- Aliphatic Chain Fragmentation: A series of peaks separated by 14 mass units (corresponding to CH_2 groups) will be present, representing the cleavage of the carbon chain.
- A unique peak at $m/z 97$ is characteristic of nitriles that contain a straight chain of seven carbons or more.[\[6\]](#)

Chemical Reactivity and Experimental Protocols

The two nitrile groups of **undecanedinitrile** can undergo a variety of chemical transformations, making it a versatile building block. The most common reactions involve hydrolysis to dicarboxylic acids and reduction to diamines.

Synthesis of Undecanedinitrile

A common method for the synthesis of **undecanedinitrile** is the nucleophilic substitution of a dihaloalkane with a cyanide salt.

Protocol: Synthesis from 1,9-Dibromononane

This protocol is a representative procedure for the synthesis of aliphatic dinitriles.

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,9-dibromononane in a suitable solvent such as dimethyl sulfoxide (DMSO) or a mixture of ethanol and water.

- Add a slight excess (e.g., 2.2 equivalents) of sodium or potassium cyanide. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.
- Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude **undecanedinitrile**.
- Purify the product by vacuum distillation.

Caption: Workflow for the synthesis of **undecanedinitrile**.

Hydrolysis to Undecanedioic Acid

Undecanedinitrile can be hydrolyzed to the corresponding dicarboxylic acid, undecanedioic acid, under acidic or basic conditions.

Protocol: Acid-Catalyzed Hydrolysis

- Place **undecanedinitrile** in a round-bottom flask equipped with a reflux condenser.
- Add an excess of an aqueous acid solution, such as 20% sulfuric acid or concentrated hydrochloric acid.^{[7][8]}
- Heat the mixture to reflux for several hours. The reaction progress can be monitored by the cessation of ammonia evolution (if a pH indicator is used at the condenser outlet) or by TLC.
- After completion, cool the reaction mixture. The dicarboxylic acid may precipitate upon cooling.
- Collect the solid product by filtration. If the product remains in solution, extract with a suitable organic solvent.

- Wash the collected solid with cold water and recrystallize from an appropriate solvent (e.g., water or an alcohol/water mixture) to obtain pure undecanedioic acid.

Reduction to 1,11-Diaminoundecane

The nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH_4).

Protocol: Reduction with Lithium Aluminum Hydride (LiAlH_4)

Caution: LiAlH_4 is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon).

- In a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare a suspension of LiAlH_4 (a slight excess, e.g., 2.5 equivalents) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).^[3]
- Cool the suspension in an ice bath.
- Dissolve **undecanedinitrile** in the same anhydrous solvent and add it dropwise to the LiAlH_4 suspension via the dropping funnel at a rate that maintains a gentle reflux.
- After the addition is complete, stir the reaction mixture at room temperature for a few hours, then heat to reflux for several hours to ensure complete reduction.^[3]
- Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH_4 by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.^[3]
- Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with the ether solvent.
- Combine the filtrate and the washings, dry the organic layer over anhydrous potassium carbonate or sodium sulfate, and remove the solvent under reduced pressure to yield the crude 1,11-diaminoundecane.
- The product can be further purified by vacuum distillation.

Safety and Handling

Undecanedinitrile, like other nitriles, should be handled with care due to its potential toxicity. While a specific, comprehensive Safety Data Sheet (SDS) for **undecanedinitrile** is not widely available, general precautions for handling nitriles and other chemicals should be strictly followed.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Ventilation: Handle **undecanedinitrile** in a well-ventilated chemical fume hood to avoid inhalation of vapors.[\[9\]](#)[\[11\]](#)
- Ingestion and Skin Contact: Avoid ingestion and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[\[9\]](#)
- Fire Hazards: While not highly flammable, **undecanedinitrile** is combustible. Store away from heat, sparks, and open flames. Use dry chemical, foam, or carbon dioxide fire extinguishers.[\[2\]](#)
- Disposal: Dispose of **undecanedinitrile** and any contaminated materials in accordance with local, state, and federal regulations. Do not pour down the drain.[\[2\]](#)

Applications in Research and Drug Development

The versatile chemistry of **undecanedinitrile** makes it a valuable precursor in several areas of chemical research and development.

Polymer Synthesis

The reduction of **undecanedinitrile** to 1,11-diaminoundecane provides a long-chain aliphatic diamine monomer. This diamine can be used in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyamides (nylons).[\[12\]](#)[\[13\]](#)[\[14\]](#) The long, flexible eleven-carbon chain of the diamine can impart specific properties such as increased flexibility and lower melting points to the resulting polymers.[\[15\]](#)

Precursor in Organic Synthesis

The terminal nitrile groups of **undecanedinitrile** can be converted into a variety of other functional groups. This makes it a useful starting material for the synthesis of complex molecules with long aliphatic chains and functional groups at both ends. For example, the dicarboxylic acid produced from hydrolysis can be used in the synthesis of polyesters and other polymers.

Role in Drug Discovery

The nitrile group is a recognized pharmacophore in medicinal chemistry and can be found in a number of approved drugs.^[16] It can act as a bioisostere for other functional groups, such as a carbonyl group, and can participate in hydrogen bonding and other interactions with biological targets.^[17] Introducing a nitrile group can also block metabolically labile sites in a drug molecule, thereby improving its metabolic stability.^[17] While there are no widely reported direct applications of **undecanedinitrile** in drug development, its derivatives, such as the corresponding diamine and dicarboxylic acid, are valuable building blocks for the synthesis of novel therapeutic agents. Long aliphatic chains are often incorporated into drug molecules to modulate their lipophilicity and pharmacokinetic properties.

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- To cite this document: BenchChem. [Undecanedinitrile: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584896#physical-and-chemical-properties-of-undecanedinitrile>]

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